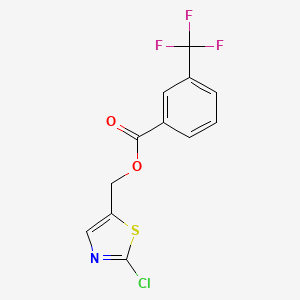
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate (CTTMB) is a trifluoromethylated benzoate derived from the thiazole ring system. It is an important synthetic intermediate used in the manufacture of pharmaceuticals and other specialty chemicals. CTTMB has a wide range of applications in the fields of medicinal chemistry, material science, and organic synthesis. It serves as a building block for a variety of compounds, including antibiotics, antifungals, and anti-inflammatory agents. CTTMB is also used as a precursor for the synthesis of other compounds, such as quinolones, thromboxanes, and prostaglandins.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Effects
The thiazole ring system has been associated with analgesic and anti-inflammatory properties. While direct studies on our compound are scarce, similar thiazole derivatives have demonstrated these effects . Further research could explore its potential as a pain-relieving or anti-inflammatory agent.
Antimicrobial Activity
Thiazoles frequently exhibit antimicrobial properties. Our compound may inhibit bacterial growth or fungal proliferation. Researchers have synthesized various thiazole derivatives and screened them against different microorganisms . Investigating its specific antimicrobial spectrum would be valuable.
Antitumor and Cytotoxic Properties
Thiazoles have been investigated as potential antitumor and cytotoxic agents. While our compound’s specific effects remain unexplored, related thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines . Investigating its impact on cancer cells could be enlightening.
Eigenschaften
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEGSXXYCYNEGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)
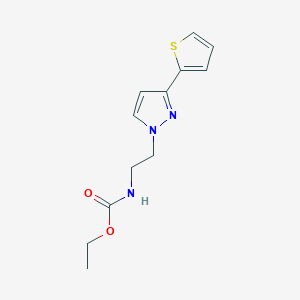
![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)

![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)
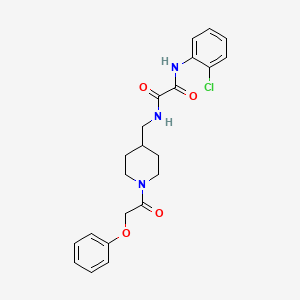


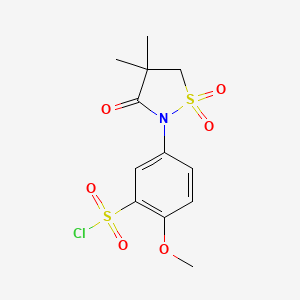
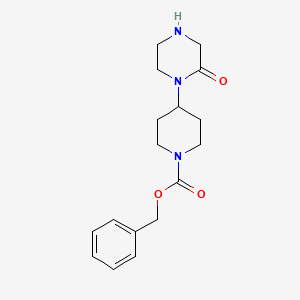
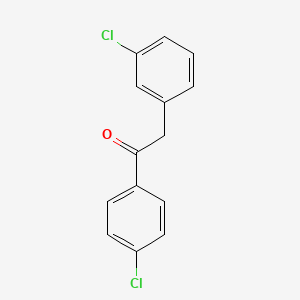
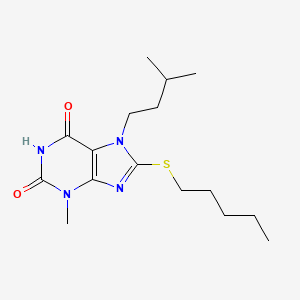
![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)